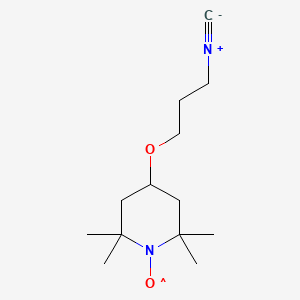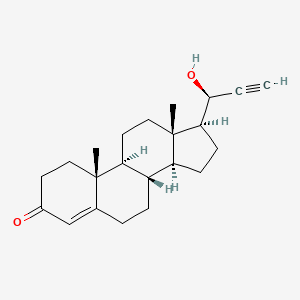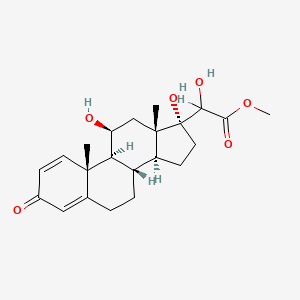
Ethanamine, N,N-diethyl-, N-oxide
Descripción general
Descripción
Ethanamine, N,N-diethyl-, N-oxide, also known as triethylamine oxide, is an organic compound with the molecular formula C6H15NO . It is a derivative of ammonia in which two of the hydrogen atoms are replaced by ethyl groups and the third hydrogen atom is replaced by an oxide group .
Molecular Structure Analysis
The molecular structure of Ethanamine, N,N-diethyl-, N-oxide consists of a nitrogen atom bonded to two ethyl groups and an oxide group . The nitrogen atom can bond up to three hydrogens, but in this case, two of the hydrogen atoms from ammonia are replaced by ethyl groups and the third hydrogen atom is replaced by an oxide group .Aplicaciones Científicas De Investigación
Biomedical Research: Cardiovascular Health
Triethylamine N-oxide (TMAO) has been extensively studied for its role in cardiovascular health. Elevated levels of TMAO in the blood have been linked to an increased risk of heart disease, atherosclerosis, and thrombosis . Research has focused on understanding the pathways through which TMAO influences cholesterol metabolism, platelet function, and arterial wall inflammation.
Biochemistry: Protein Stability
In biochemistry, TMAO is known to stabilize the structure of proteins, particularly under stress conditions such as high salinity or pressure .
Safety and Hazards
Ethanamine, N,N-diethyl-, N-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N,N-diethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMTUFVYMCDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062592 | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, N,N-diethyl-, N-oxide | |
CAS RN |
2687-45-8 | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylamine-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanamine, N,N-diethyl-, N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylamine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Q & A
Q1: What is the metabolism of Triethylamine, and how is Triethylamine N-oxide involved?
A1: Triethylamine (TEA) is primarily metabolized to Triethylamine N-oxide (TEAO) in humans. Studies show that approximately 24% [] of inhaled TEA is converted to TEAO, with a wide interindividual variation (15-36%) []. This metabolic process makes urinary TEA and TEAO levels good indicators of TEA exposure [, ].
Q2: Can you elaborate on the use of Triethylamine N-oxide and Triethylamine as biomarkers for occupational exposure?
A2: Both Triethylamine (TEA) and its metabolite, Triethylamine N-oxide (TEAO), are valuable biomarkers for assessing occupational exposure to TEA. Studies involving workers in polyurethane foam production, where TEA is commonly used, have demonstrated a strong correlation between TEA air levels and urinary concentrations of TEA and TEAO []. Specifically, post-shift urine and plasma TEA levels effectively reflect the time-weighted average TEA concentration in the air during the workday [].
Q3: What is the significance of the bond dissociation energy (BDE) of the N-O bond in Triethylamine N-oxide?
A3: The N-O bond dissociation energy (BDE) in Triethylamine N-oxide is crucial for understanding its reactivity and stability. Computational studies using methods like CBS-QB3, CBS-APNO, G4, and M06-2X/6-311+G(3df,2p) DFT have revealed that the N-O single-bond BDEs in trialkylamine oxides, including Triethylamine N-oxide, are higher than previously thought []. This finding challenges the generic N-O BDE of 48 kcal/mol often cited in the literature []. Accurate BDE values are essential for predicting reactivity and designing new synthetic strategies involving these compounds.
Q4: Besides its role as a metabolite, does Triethylamine N-oxide have any notable applications in chemistry?
A4: Yes, Triethylamine N-oxide has found application as a mild and selective reagent for the deprotection of tert-butyldimethylsilyl (TBS) ethers from phenols []. This method offers a valuable alternative to traditional deprotection techniques, potentially providing advantages in terms of selectivity and reaction conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

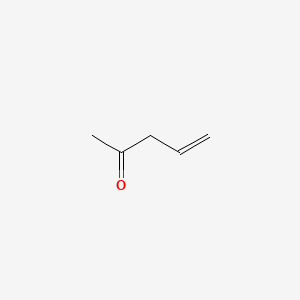
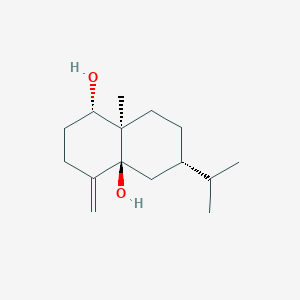
![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)


